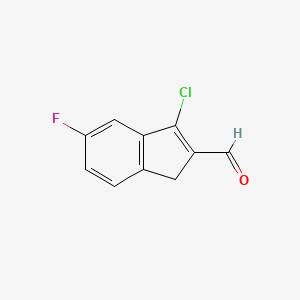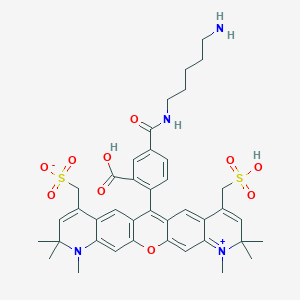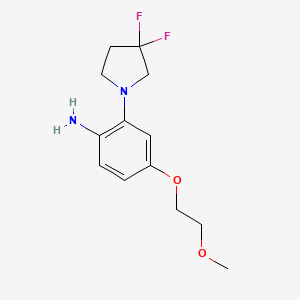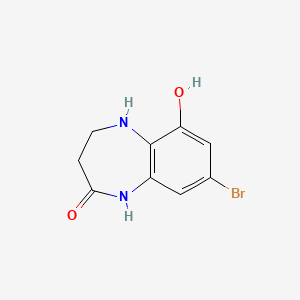
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is a compound that features an imidazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene, typically involves multi-step reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method includes the cycloaddition of benzimidates and azirines under mild conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a ZnCl₂-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: TosMIC and various aldehydes and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
2-Methylimidazole: Differing by the substitution pattern on the imidazole ring.
4,5-Diphenylimidazole: Featuring phenyl groups instead of trifluoromethyl.
Uniqueness
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability .
Propriétés
Formule moléculaire |
C12H11F3N2 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
2-ethyl-1-[3-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C12H11F3N2/c1-2-11-16-6-7-17(11)10-5-3-4-9(8-10)12(13,14)15/h3-8H,2H2,1H3 |
Clé InChI |
SMEVPTOIBNQQAN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)







